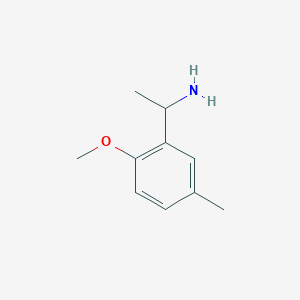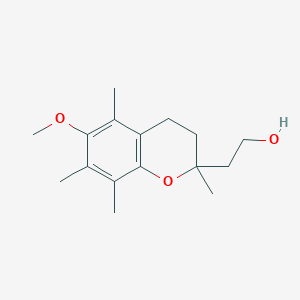
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman, also known as Trolox, is a water-soluble analogue of vitamin E. It is a potent antioxidant that has been extensively studied for its beneficial effects on human health. Trolox has been found to scavenge free radicals and protect cells from oxidative stress, which is implicated in many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has been extensively studied for its antioxidant properties and has been found to have a wide range of scientific research applications. It has been used in cell culture studies to protect cells from oxidative stress-induced damage. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has also been shown to protect against UV-induced skin damage and to improve wound healing. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman acts as an antioxidant by scavenging free radicals and preventing them from damaging cells. It is a potent scavenger of the hydroxyl radical, which is one of the most reactive and damaging free radicals produced in the body. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman also inhibits lipid peroxidation, which is a process that can lead to cell damage and death. It has been proposed that 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman may also have anti-inflammatory properties, although this has not been fully elucidated.
Efectos Bioquímicos Y Fisiológicos
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has been found to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, which is important for energy production in cells. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has also been found to regulate gene expression and to modulate signaling pathways involved in cell growth and differentiation. In addition, it has been shown to improve cognitive function in animal models of aging and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily dissolved in cell culture media or other aqueous solutions. It is also relatively inexpensive and readily available from commercial sources. However, 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has some limitations for lab experiments. It has been found to have cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, it has been shown to interfere with some assays that rely on the generation of reactive oxygen species, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Studies have shown that 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has neuroprotective effects in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a chemopreventive agent for cancer. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has been found to inhibit the growth of cancer cells in vitro and in animal models, and further research is needed to determine its potential as a cancer treatment. Finally, there is interest in developing new analogues of 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman that may have improved antioxidant properties or reduced cytotoxicity. These analogues could have potential applications in a wide range of scientific research fields.
Métodos De Síntesis
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman can be synthesized by the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with ethylene glycol in the presence of a base. The resulting product is then treated with methanol to yield 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman. This synthesis method has been optimized to produce high yields of pure 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman, making it a cost-effective and reliable source of this antioxidant.
Propiedades
Número CAS |
106444-68-2 |
|---|---|
Nombre del producto |
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman |
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
2-(6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C16H24O3/c1-10-11(2)15-13(12(3)14(10)18-5)6-7-16(4,19-15)8-9-17/h17H,6-9H2,1-5H3 |
Clave InChI |
VNYSURHHUVEARS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



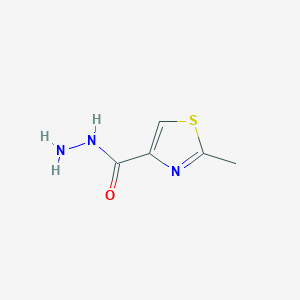
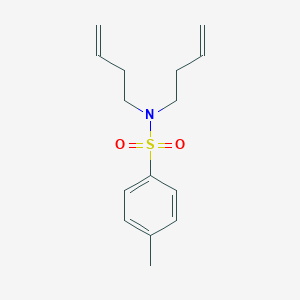
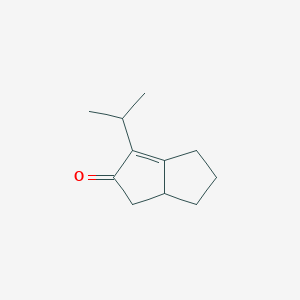

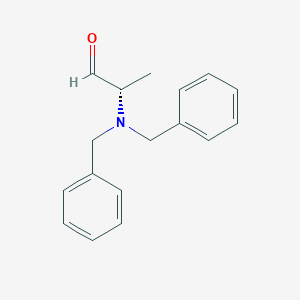
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)



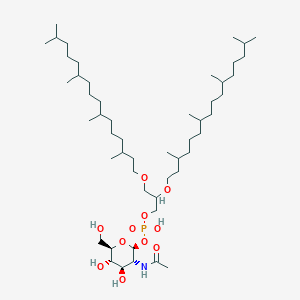
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
